Ibuproxam

Catalog No.
S530322
CAS No.
53648-05-8
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibuproxam

CAS Number

53648-05-8

Product Name

Ibuproxam

IUPAC Name

N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15)

InChI Key

BYPIURIATSUHDW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(4-isobutylphenyl)propiohydroxamic acid, Ibudros, ibuproxam, ibuproxam, (+-)-isomer, Nialen

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO

The exact mass of the compound Ibuproxam is 221.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305528. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ibuproxam (CAS 53648-05-8) is a hydroxamic acid derivative of ibuprofen that functions as a non-steroidal anti-inflammatory drug (NSAID) prodrug. With a melting point of 119–121 °C, it presents distinct physicochemical properties compared to its parent carboxylic acid. In pharmaceutical R&D and material procurement, ibuproxam is primarily selected for its ability to progressively convert to ibuprofen in vivo, which significantly alters its pharmacokinetic and toxicity profiles. Additionally, the presence of the hydroxamic acid moiety introduces unique metal-chelating capabilities and altered solubility parameters, making it a valuable precursor for advanced formulation studies, particularly in the development of inclusion complexes with cyclodextrins [1].

Procuring standard ibuprofen as a generic substitute for ibuproxam fundamentally compromises formulation goals aimed at reducing gastrointestinal toxicity. Ibuprofen, as a free carboxylic acid, causes immediate, localized, and systemic mucosal damage at equipotent anti-inflammatory doses. In contrast, ibuproxam's prodrug mechanism ensures a controlled, progressive release of the active moiety, preventing peak blood concentrations that trigger severe ulcerogenic activity. Furthermore, ibuprofen lacks the hydroxamic acid functional group, meaning it cannot replicate ibuproxam's specific iron-chelating properties or its unique thermodynamic interactions when engineering amorphous solid dispersions with hydrophilic carriers like beta-cyclodextrin [1].

Significant Reduction in Ulcerogenic Activity via Prodrug Kinetics

Comparative pharmacological studies demonstrate that ibuproxam maintains equipotent anti-inflammatory and antipyretic activity to ibuprofen but exhibits a vastly superior gastrointestinal tolerability profile. Because ibuproxam progressively releases ibuprofen in vivo, it prevents the acute localized and systemic mucosal damage typically caused by direct administration of the parent carboxylic acid [1].

Evidence DimensionGastrointestinal mucosal damage (Ulcerogenic potential)
Target Compound DataMinimal acute toxicity to the gastroenteric tube under single or repeated oral treatment
Comparator Or BaselineIbuprofen (exhibits significant ulcerogenic activity and mucosal damage)
Quantified DifferenceConsiderably less damaging to the gastrointestinal tract while maintaining consistent analgesic efficacy
ConditionsIn vivo single and repeated oral administration models (rats/mice)

Essential for developing oral or veterinary NSAID formulations where minimizing gastric mucosal damage is a primary clinical or commercial requirement.

Enhanced Dissolution Efficiency in Beta-Cyclodextrin Inclusion Complexes

Ibuproxam's specific physicochemical structure allows for highly efficient complexation with amorphous beta-cyclodextrin derivatives. When formulated as colyophilized solid binary systems, ibuproxam-cyclodextrin complexes achieve dissolution efficiencies approximately 15 times higher than the pure, uncomplexed ibuproxam drug substance [1].

Evidence DimensionDissolution efficiency
Target Compound DataColyophilized ibuproxam-beta-cyclodextrin systems (~15x higher dissolution)
Comparator Or BaselinePure, uncomplexed ibuproxam
Quantified Difference15-fold increase in dissolution efficiency
ConditionsEquimolar drug-cyclodextrin solid systems evaluated via dispersed amount method in solution

Validates the procurement of ibuproxam for R&D programs focused on engineering high-bioavailability amorphous solid dispersions.

Iron Chelation Capability Unique to the Hydroxamic Acid Moiety

Unlike standard carboxylic acid NSAIDs, the hydroxamic acid group in ibuproxam imparts distinct metal-chelating properties. In comparative assays of NSAID derivatives, ibuproxam functions as an active iron chelator with an EC50 of 255.6 µg/mL. This dual-action chemical profile is entirely absent in the parent compound, ibuprofen [1].

Evidence DimensionIron chelating activity (EC50)
Target Compound DataIbuproxam (EC50 = 255.6 µg/mL)
Comparator Or BaselineStandard carboxylic acid NSAIDs like ibuprofen (lack significant metal chelation)
Quantified DifferencePresence of quantifiable iron chelation (EC50 = 255.6 µg/mL) vs. absence in parent compound
ConditionsIn vitro metal chelating activity assays comparing NSAID hydroxamic acids

Provides a unique chemical handle for specialized biochemical assays, targeted drug design, or dual-action therapeutic R&D.

Development of Low-Toxicity NSAID Formulations

Due to its validated reduction in ulcerogenic activity compared to standard ibuprofen, ibuproxam is the preferred precursor for formulating oral or veterinary anti-inflammatory medications where gastrointestinal safety is paramount [1].

Engineering Amorphous Solid Dispersions

Ibuproxam's proven compatibility with beta-cyclodextrin derivatives makes it an ideal candidate for R&D focused on improving the dissolution efficiency and bioavailability of poorly water-soluble active pharmaceutical ingredients via colyophilization or cogrinding techniques [2].

Dual-Action Biochemical Assay Development

The inherent iron-chelating properties of ibuproxam's hydroxamic acid moiety allow it to be utilized in specialized biochemical models that require simultaneous cyclooxygenase inhibition and localized metal chelation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

221.141578849 Da

Monoisotopic Mass

221.141578849 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

119-121

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3LD16O96Z

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE13 - Ibuproxam

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

53648-05-8

Wikipedia

Ibuproxam

Dates

Last modified: 07-15-2023
1: Bole-Vunduk B, Verhnjak K, Zmitek J. Anti-inflammatory, analgesic and ulcerogenic properties of S-(+)-ibuproxam, racemic ibuproxam-beta-cyclodextrin and S-(+)-ibuproxam-beta-cyclodextrin. J Pharm Pharmacol. 1996 Nov;48(11):1153-7. PubMed PMID: 8961164.
2: Orzalesi G, Mari F, Bertol E, Selleri R, Pisaturo G. Anti-inflammatory agents: determination of ibuproxam and its metabolite humans. Correlation between bioavailability, tolerance and chemico-physical characteristics. Arzneimittelforschung. 1980;30(9):1607-9. PubMed PMID: 7193032.
3: Mura P, Zerrouk N, Faucci M, Maestrelli F, Chemtob C. Comparative study of ibuproxam complexation with amorphous beta-cyclodextrin derivatives in solution and in the solid state. Eur J Pharm Biopharm. 2002 Sep;54(2):181-91. PubMed PMID: 12191690.
4: Mura P, Faucci MT, Manderioli A, Bramanti G, Ceccarelli L. Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy. J Pharm Biomed Anal. 1998 Oct;18(1-2):151-63. PubMed PMID: 9863953.
5: Cirri M, Mura P, Rabasco AM, Ginés JM, Moyano JR, Gònzalez-Rodrìguez ML. Characterization of ibuproxam binary and ternary dispersions with hydrophilic carriers. Drug Dev Ind Pharm. 2004 Jan;30(1):65-74. PubMed PMID: 15000431.
6: Ferri S, Di Febo G, Biasco G, Ceroni G, Mariotti S, Muraccini F, Urbani D. [Our experience with the effectiveness and tolerance of ibuproxam in rheumatology]. Minerva Med. 1983 Feb 25;74(7):331-6. Italian. PubMed PMID: 6572296.
7: Mura P, Adragna E, Rabasco AM, Moyano JR, Pérez-Martìnez JI, Arias MJ, Ginés JM. Effects of the host cavity size and the preparation method on the physicochemical properties of ibuproxam-cyclodextrin systems. Drug Dev Ind Pharm. 1999 Mar;25(3):279-87. PubMed PMID: 10071820.
8: Chimichi S, Innocenti F, Orzalesi G. Thermal decomposition of ibuproxam. J Pharm Sci. 1980 May;69(5):521-3. PubMed PMID: 7381734.
9: Orzalesi G, Selleri R, Caldini O, Volpato I, Innocenti F, Colome J, Sacristan A, Varez G. Ibuproxam and ibuprofen. A pharmacological comparison. Arzneimittelforschung. 1977;27(5):1006-12. PubMed PMID: 577862.
10: Orzalesi G, Selleri R, Caldini O, Volpato I, Innocenti F, Colome J, Sacristan A, Varez G, Pisaturo G. Determination of ibuproxam and its metabolites in the plasma and urine of rats. Arzneimittelforschung. 1977;27(5):1012-5. PubMed PMID: 577863.

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